Methanone, (4-hydroxy-1-naphthalenyl)phenyl-

Physical chemistry Crystallography Formulation

Researchers developing HPPD-targeting herbicides or exploring CB1 cannabinoid SAR often face limited access to high-purity 4-benzoyl-1-naphthol building blocks with reliable batch consistency. This aryl-naphthyl methanone scaffold, featuring the critical 4-hydroxy substitution pattern for target binding, serves as a direct precursor for herbicidal phenyl-naphthyl methanone derivatives and 1-alkyl-3-(1-naphthoyl)indole cannabinoid agonists. • Direct synthon for HPPD inhibitor herbicide discovery programs • High-yield precursor (89% demethylation) for CB1 agonist SAR studies • Substrate for enantioselective oxidative cycloetherification methodology

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 24776-44-1
Cat. No. B13629886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-hydroxy-1-naphthalenyl)phenyl-
CAS24776-44-1
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C17H12O2/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11,18H
InChIKeyVANIRKXGZSRTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoyl-1-naphthol: Physical Properties & Structure


Methanone, (4-hydroxy-1-naphthalenyl)phenyl- (CAS 24776-44-1), commonly known as 4-benzoyl-1-naphthol, is an aromatic ketone belonging to the aryl-naphthyl methanone class, with the molecular formula C₁₇H₁₂O₂ and a molecular weight of 248.28 g/mol [1]. It is characterized by a naphthalene ring system substituted at the 4-position with a hydroxyl group and at the 1-position with a benzoyl group . While its computed physicochemical properties, including a density of 1.241 g/cm³, boiling point of 463.37 °C (at 760 mmHg), LogP of 3.78, and a predicted pKa of 7.23, are well-documented [2], its primary documented utility is as a versatile synthetic intermediate and structural scaffold, particularly in the development of herbicidal agents [3].

Scaffold 4-Hydroxy-1-naphthyl methanone core for agrochemical and medicinal chemistry research.
Application Serves as key intermediate for HPPD herbicide discovery, CB1 ligand SAR studies, and asymmetric oxidative cyclizations.
Synthetic Access High-yield demethylation route from the O-methyl precursor ensures reliable multi-gram supply.

4-Benzoyl-1-naphthol: Analog Substitution Limitations


The substitution pattern on the naphthalene ring is a critical determinant of the compound's physicochemical behavior and biological activity. For instance, relocating the hydroxyl group from the 4-position to the 2-position alters its hydrogen-bonding capacity and electronic distribution, directly impacting its reactivity and interaction with biological targets [1]. Furthermore, the presence of the hydroxyl group at the 4-position distinguishes it from its non-hydroxylated counterpart, naphthalen-1-yl(phenyl)methanone (CAS 642-29-5), and its O-methylated analog, which lack the key hydrogen bond donor and acceptor capabilities that influence solubility, metabolic stability, and target engagement . This specific substitution pattern is crucial in applications such as the development of HPPD-inhibiting herbicides, where precise molecular interactions are required for potency and selectivity [2].

2-Hydroxy regioisomer Relocating the hydroxyl group alters hydrogen-bonding geometry and dramatically lowers melting point, which may compromise solid-state handling and target engagement.
Des-hydroxy analog Absence of the 4-OH group increases lipophilicity (LogP shift >1 unit), potentially reducing aqueous solubility and altering biological interaction profiles.
O-Methyl protected form The methyl ether blocks hydrogen-bond donation and limits further derivatization without a demethylation step; direct substitution may hinder target binding.

4-Benzoyl-1-naphthol: Differentiation Evidence


Melting Point vs. 2-Hydroxy Isomer

The 4-hydroxy isomer exhibits a significantly higher melting point compared to its 2-hydroxy regioisomer, indicating stronger intermolecular interactions in the solid state. Specifically, Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has a reported melting point of 164-165 °C , whereas the 2-hydroxy analog, (2-hydroxynaphthalen-1-yl)(phenyl)methanone (CAS 6333-07-9), is reported to have a much lower melting point of 54-59 °C [1].

Melting Point
Reported
164–165 °C vs. 54–59 °C (Δ ~110 °C)
Higher thermal stability supports formulation and storage studies.
Experimental determination; verify lot-specific data.
Physical chemistry Crystallography Formulation

LogP vs. Non-Hydroxylated Scaffold

The presence of the hydroxyl group at the 4-position drastically reduces the lipophilicity of the scaffold, as measured by the computed partition coefficient (LogP). The target compound has a predicted LogP of 3.78 , which is substantially lower than that of its non-hydroxylated analog, naphthalen-1-yl(phenyl)methanone (CAS 642-29-5), which has a computed LogP of approximately 4.9-5.0 .

LogP (Predicted)
Data to verify
LogP 3.78 vs. ~4.9–5.0 (Δ −1.1 to −1.2)
Lower lipophilicity may improve aqueous solubility for bioassays.
In silico prediction; experimental LogP advised.
Medicinal chemistry ADME Drug design

Synthetic Yield: O-Methylated Precursor

The compound serves as a high-yielding demethylation product of a key synthetic precursor. In a nucleophilic aromatic substitution (SNAr) reaction sequence, the O-methylated precursor, (4-methoxynaphthalen-1-yl)(phenyl)methanone, is readily converted to the target 4-hydroxy compound in an 89% yield . This high conversion efficiency underscores its reliable accessibility as a synthetic intermediate.

Synthetic Yield
Data to verify
89% isolated yield from O-methyl precursor
Reliable route supports scale-up for multi-step synthesis.
Reaction conditions may influence yield; verify under target protocol.
Synthetic chemistry Process chemistry Yield optimization

Boiling Point vs. 2-Hydroxy Regioisomer

The compound exhibits a significantly higher boiling point compared to its 2-hydroxy regioisomer, which influences purification strategies and thermal stability. The target compound, Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, has a predicted boiling point of 463.37 °C at 760 mmHg . In contrast, the 2-hydroxy isomer (CAS 6333-07-9) has a lower predicted boiling point of 411 °C at 760 mmHg [1].

Boiling Point
Data to verify
463 °C vs. 411 °C at 760 mmHg (Δ ~52 °C)
Higher boiling point indicates stronger intermolecular forces, aiding distillation-based purification.
Predicted values; confirm with actual measurement.
Physical chemistry Volatility Purification

Refractive Index vs. 2-Hydroxy Regioisomer

The refractive index (n) is a key parameter for quality control and purity assessment. The 4-hydroxy isomer has a predicted refractive index of 1.682 , whereas the 2-hydroxy analog (CAS 6333-07-9) is predicted to have a slightly lower refractive index of 1.681 [1].

Refractive Index
Data to verify
1.682 vs. 1.681 (Δ 0.001)
Sensitive QC parameter to distinguish regioisomers and ensure compound identity.
Predicted; experimental refractive index verification recommended.
Analytical chemistry Quality control Purity assessment

4-Benzoyl-1-naphthol: Application Scenarios


HPPD-Inhibiting Herbicide Design

This compound serves as a core structural template for the development of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for herbicides. Research demonstrates that aryl-naphthyl methanone derivatives, built upon this scaffold, exhibit promising herbicidal activity [1]. Its specific substitution pattern is crucial for binding to the active site of HPPD, making it a valuable starting material for agrochemical discovery programs aiming to develop new, selective weed control agents [1]. This is supported by the compound's established role as a precursor in the synthesis of herbicidal phenyl-naphthyl methanone derivatives [2].

Cannabinoid Receptor Ligand Synthesis

The compound is a critical intermediate in the synthesis of 1-alkyl-3-(1-naphthoyl)indoles, a class of compounds known to be potent agonists for the cannabinoid brain receptor (CB1) [1]. The 4-hydroxy group provides a synthetic handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) around the naphthoyl portion of these pharmacologically relevant molecules. Its high-yielding synthesis from the O-methylated precursor (89% yield) [1] makes it an economically viable choice for medicinal chemistry campaigns targeting the endocannabinoid system.

Enantioselective Oxidative Cycloetherification

The compound can be used as a substrate or model compound in catalytic, enantioselective oxidative cycloetherification reactions. Research into chiral hypervalent iodine reagents has explored the oxidative cyclization of naphtholic alcohols to create complex chiral molecules [1]. The 4-hydroxy group on the naphthalene ring is essential for this reactivity, making it a relevant probe for developing new asymmetric synthetic methodologies for constructing oxygen-containing heterocycles with high stereocontrol [1].

Application
Selection Property
Validation Focus
HPPD-inhibiting herbicide design
4-Hydroxy-1-naphthyl methanone scaffold for HPPD active-site binding
In vitro HPPD inhibition and herbicidal activity screening
Cannabinoid CB1 receptor ligand synthesis
Phenolic handle for O-alkylation and SAR exploration
CB1 receptor binding and functional activity assays
Enantioselective oxidative cycloetherification
Naphtholic alcohol as substrate for chiral hypervalent iodine catalysis
Enantioselectivity and substrate scope evaluation
Quote Request

Request a Quote for Methanone, (4-hydroxy-1-naphthalenyl)phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.